molecular formula C16H9F3N2O3 B5432902 5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No. B5432902
M. Wt: 334.25 g/mol
InChI Key: JZQWXSMKMWNHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, also known as BDDO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDDO belongs to the oxadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities, which makes it a promising compound for various applications. However, one limitation is the relatively low yield of the synthesis process, which could make it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are several future directions for research involving 5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole. One area of interest is its potential use as an anti-cancer agent, and further studies are needed to investigate its efficacy and safety in this regard. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases and as an antimicrobial agent. Further research is also needed to fully elucidate the mechanism of action of this compound and its effects on various cellular processes.

Synthesis Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves the reaction of 2,3-dihydrofuran with 3-(trifluoromethyl)phenyl hydrazine followed by cyclization with cyanogen bromide. The final product is obtained after purification through column chromatography. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3/c17-16(18,19)11-3-1-2-9(6-11)14-20-15(24-21-14)10-4-5-12-13(7-10)23-8-22-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQWXSMKMWNHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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